![molecular formula C15H12Cl2N4OS B2527198 1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242797-55-3](/img/structure/B2527198.png)
1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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Description
1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H12Cl2N4OS and its molecular weight is 367.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant focus has been on the synthesis and characterization of derivatives related to the mentioned compound, demonstrating the versatility of these molecules in forming various heterocyclic compounds. Research in this area has led to the development of new synthetic routes and methodologies for producing compounds with potential biological and chemical applications. For instance, the synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety have been explored, highlighting the structural diversity achievable with such compounds (Prasad et al., 2018).
Biological Studies
Various studies have focused on evaluating the biological activities of these compounds, including antimicrobial, anti-inflammatory, and anticonvulsant properties. For example, some derivatives have been synthesized and screened for their antioxidant and antiradical activities, demonstrating the potential for these compounds in therapeutic applications (Bekircan et al., 2008). Another study focused on the anticonvulsant activity of specific derivatives, providing insights into the structure-activity relationships that govern the biological efficacy of these molecules (Arora & Knaus, 1999).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4OS/c1-20-13(18-19-15(20)23)10-3-2-6-21(14(10)22)8-9-4-5-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWKVSGVJQPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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